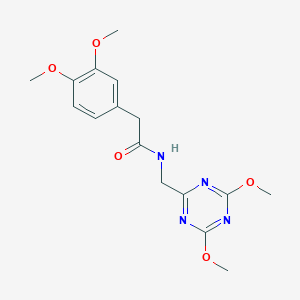

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide

Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a triazine ring and a dimethoxyphenyl group

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O5/c1-22-11-6-5-10(7-12(11)23-2)8-14(21)17-9-13-18-15(24-3)20-16(19-13)25-4/h5-7H,8-9H2,1-4H3,(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQJOCJSYSDPSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCC2=NC(=NC(=N2)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:

Formation of the Triazine Ring: The triazine ring is synthesized through the reaction of cyanuric chloride with methanol under basic conditions to introduce the methoxy groups at the 4 and 6 positions.

Attachment of the Methyl Group: The triazine intermediate is then reacted with formaldehyde and a suitable amine to introduce the methyl group at the 2 position.

Coupling with Dimethoxyphenyl Acetic Acid: The final step involves coupling the triazine intermediate with 3,4-dimethoxyphenyl acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the triazine ring, potentially leading to ring-opening or hydrogenation products.

Substitution: The triazine ring is susceptible to nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced triazine derivatives or ring-opened products.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide. In vitro experiments demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines.

Table 1: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Cell cycle arrest |

| A549 | 10.0 | Inhibition of proliferation |

The mechanism by which this compound induces apoptosis involves the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.

Herbicidal Activity

This compound has shown promise as a herbicide due to its ability to inhibit specific biochemical pathways in plants. Studies have indicated that compounds with similar triazine structures can effectively disrupt photosynthesis in target weeds.

Table 2: Herbicidal Efficacy

| Target Weed | Effective Concentration (g/ha) | Mode of Action |

|---|---|---|

| Amaranthus retroflexus | 0.5 | Inhibition of photosynthesis |

| Chenopodium album | 0.7 | Disruption of metabolic pathways |

These findings suggest that the compound could be developed into an effective herbicide with a targeted action mechanism .

Polymer Synthesis

The unique chemical properties of this compound allow it to function as a coupling agent in polymer synthesis. It can facilitate the formation of cross-linked networks through reactions with amines and alcohols.

Table 3: Polymerization Reactions

| Reaction Type | Conditions | Product Yield (%) |

|---|---|---|

| Condensation | THF, room temperature | 85 |

| Esterification | Methanol, reflux | 90 |

This application is particularly relevant in developing new materials with enhanced properties for industrial uses .

Mechanism of Action

The mechanism of action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with active sites, while the dimethoxyphenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

- N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide

- N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(3,4-dihydroxyphenyl)acetamide

Uniqueness

Compared to similar compounds, N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is unique due to the presence of both the triazine ring and the dimethoxyphenyl group, which confer distinct chemical reactivity and binding properties. This combination makes it particularly useful in applications requiring specific molecular interactions.

Biological Activity

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine moiety, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 318.33 g/mol. Its structural characteristics include:

- Triazine Core : The 1,3,5-triazine ring enhances the compound's interaction with biological targets.

- Dimethoxy Substituents : The presence of methoxy groups may influence lipophilicity and bioavailability.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(3,4-dimethoxyphenyl)acetic acid with a suitable triazine derivative. Various coupling reagents have been employed to optimize yields and purity.

Antiviral Activity

Research indicates that compounds containing triazine structures exhibit antiviral properties. For instance:

- Inhibition Studies : Compounds similar to this compound have shown efficacy against various viruses, including influenza and hepatitis C virus (HCV). In vitro studies reported IC50 values in the low micromolar range for related triazine derivatives .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties:

- Case Study : A study on substituted 4,6-dimethoxy triazines demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values varied but were notably effective against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The triazine derivatives are being explored for their anticancer properties:

- Cell Line Studies : In vitro assays on various cancer cell lines revealed that certain derivatives exhibited cytotoxic effects with IC50 values ranging from 10 to 50 µM . Notably, compounds targeting specific pathways in cancer cells showed promise in inhibiting tumor growth.

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/ MIC Values |

|---|---|---|

| Antiviral | Influenza Virus | ~0.35 µM |

| Hepatitis C Virus | ~0.26 µM | |

| Antibacterial | Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL | |

| Anticancer | HCT116 (Colon Carcinoma) | 27.3 µM |

| T47D (Breast Cancer) | 43.4 µM |

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Pathways : The triazine moiety may inhibit key enzymes involved in viral replication and cell proliferation.

- Cell Membrane Interaction : The lipophilic nature of the methoxy groups could facilitate better membrane penetration and interaction with cellular targets.

Q & A

Basic: What are the recommended synthesis and purification protocols for N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide?

The synthesis involves multi-step organic reactions, starting with the preparation of the triazine core, followed by functionalization with methoxy and methyl groups, and final acetamide coupling. Key steps include:

- Triazine ring formation : Use 4,6-dimethoxy-1,3,5-triazine as a precursor, with controlled amination or alkylation under reflux conditions (e.g., dichloromethane, 40–60°C) .

- Acetamide coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous solvents (e.g., DMF) at 0–5°C to minimize side reactions .

- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Analytical validation via NMR (1H/13C) and high-resolution mass spectrometry (HRMS) is critical .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

Discrepancies in bioactivity (e.g., IC50 variations in enzyme inhibition assays) may arise from:

- Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter ligand-receptor binding kinetics. Standardize protocols using guidelines from .

- Structural analogs : Compare results with structurally similar compounds (e.g., triazine derivatives in ) to identify substituent-specific effects.

- Data normalization : Use internal controls (e.g., reference inhibitors) and orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate findings .

Basic: What analytical techniques are most effective for characterizing the crystal structure and stability of this compound?

- X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetamide NH and triazine N atoms) .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C, as per ) .

- Dynamic light scattering (DLS) : Monitor aggregation in aqueous solutions, which impacts bioavailability .

Advanced: How can computational modeling optimize the design of derivatives with enhanced target binding?

- Molecular docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., kinases or GPCRs). Focus on the triazine core’s interactions with catalytic residues .

- QSAR studies : Correlate substituent electronegativity (e.g., methoxy vs. methyl groups) with activity. Parameters like LogP and polar surface area (PSA) should guide solubility optimization .

- MD simulations : Simulate ligand-protein dynamics over 100+ ns to assess binding stability and identify critical residues for mutagenesis studies .

Basic: What are the key considerations for evaluating this compound’s pharmacokinetic properties in preclinical models?

- Metabolic stability : Incubate with liver microsomes (human/rodent) to measure half-life (t1/2). High CYP450-mediated oxidation of methoxy groups may require structural shielding .

- Plasma protein binding (PPB) : Use equilibrium dialysis to quantify unbound fraction (<5% suggests limited bioavailability) .

- BBB permeability : Perform PAMPA-BBB assays; the compound’s high PSA (>80 Ų) may limit CNS penetration .

Advanced: How can researchers address synthetic yield variability in scale-up efforts?

- Reaction monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reagent stoichiometry in real time .

- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve yield and sustainability .

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps; notes that residual palladium can reduce byproduct formation .

Basic: What in vitro assays are recommended for initial bioactivity screening?

- Enzyme inhibition : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for protease targets) with kinetic readouts .

- Cell viability : Screen against cancer (e.g., MCF-7, HepG2) and normal (HEK293) cell lines via MTT assays (48–72 hr exposure) .

- Antimicrobial activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains .

Advanced: What strategies mitigate off-target effects in lead optimization?

- Selectivity profiling : Screen against panels of related enzymes (e.g., kinase families) to identify structural motifs causing promiscuity .

- Proteome-wide profiling : Use thermal shift assays (TSA) or ChemProteoBase to map unintended targets .

- Fragment-based design : Replace the dimethoxyphenyl group with isosteres (e.g., pyridyl) to reduce hydrophobic interactions with non-target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.